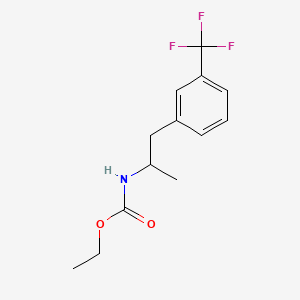
N-(alpha-Methyl-3-trifluoromethylphenethyl)carbamic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(alpha-Methyl-3-trifluoromethylphenethyl)carbamic acid ethyl ester is a chemical compound with the molecular formula C13H16F3NO2. It is known for its unique structure, which includes a trifluoromethyl group attached to a phenethyl backbone, making it a compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(alpha-Methyl-3-trifluoromethylphenethyl)carbamic acid ethyl ester typically involves the reaction of alpha-methyl-3-trifluoromethylphenethylamine with ethyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction proceeds as follows:
C9H9F3NH2+ClCOOEt→C9H9F3NHCOOEt+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, using automated systems to control reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
N-(alpha-Methyl-3-trifluoromethylphenethyl)carbamic acid ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically involves aqueous acid (e.g., HCl) or base (e.g., NaOH).
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products
Hydrolysis: Produces N-(alpha-Methyl-3-trifluoromethylphenethyl)carbamic acid.
Oxidation: Can yield various oxidized derivatives depending on the conditions.
Substitution: Results in substituted derivatives with new functional groups replacing the trifluoromethyl group.
Scientific Research Applications
N-(alpha-Methyl-3-trifluoromethylphenethyl)carbamic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(alpha-Methyl-3-trifluoromethylphenethyl)carbamic acid ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways. For example, it may inhibit or activate specific enzymes, affecting metabolic processes and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
N-(alpha-Methylphenethyl)carbamic acid ethyl ester: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
N-(3-Trifluoromethylphenethyl)carbamic acid ethyl ester: Similar structure but without the alpha-methyl group, leading to variations in reactivity and activity.
Uniqueness
N-(alpha-Methyl-3-trifluoromethylphenethyl)carbamic acid ethyl ester is unique due to the presence of both the alpha-methyl and trifluoromethyl groups. These groups confer distinct chemical properties, such as increased lipophilicity and metabolic stability, making the compound valuable in various applications.
Properties
CAS No. |
27891-33-4 |
|---|---|
Molecular Formula |
C13H16F3NO2 |
Molecular Weight |
275.27 g/mol |
IUPAC Name |
ethyl N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]carbamate |
InChI |
InChI=1S/C13H16F3NO2/c1-3-19-12(18)17-9(2)7-10-5-4-6-11(8-10)13(14,15)16/h4-6,8-9H,3,7H2,1-2H3,(H,17,18) |
InChI Key |
BAXFKXBEBIPHLF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(C)CC1=CC(=CC=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















